Methyl (p-tolyloxy)acetate
Overview
Description
“Methyl (p-tolyloxy)acetate” is a colorless liquid with a fruity odor . It has a molecular weight of 180.20 and a molecular formula of CH3C6H4OCH2CO2CH3 .
Molecular Structure Analysis
The molecular structure of “Methyl (p-tolyloxy)acetate” is represented by the formula CH3C6H4OCH2CO2CH3 . The compound has a molecular weight of 180.20 .Physical And Chemical Properties Analysis
“Methyl (p-tolyloxy)acetate” is a colorless liquid with a fruity odor . It has a molecular weight of 180.20 and a molecular formula of CH3C6H4OCH2CO2CH3 . It is insoluble in water but soluble in common organic solvents .Scientific Research Applications
Flavors and Fragrances
Methyl (p-tolyloxy)acetate: is used in the field of flavors and fragrances due to its organoleptic properties, which impart a fruity characteristic to various products. This compound can be utilized in the formulation of perfumes, scented products, and in flavoring agents to enhance the sensory experience .
Safety and Hazards
“Methyl (p-tolyloxy)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
The primary targets of Methyl (p-tolyloxy)acetate are currently unknown. This compound is synthetic and is primarily used in the production of flavors and fragrances
Mode of Action
As a synthetic compound used in the fragrance industry, it may interact with olfactory receptors to produce a specific scent . .
Biochemical Pathways
Given its use in the fragrance industry, it may play a role in the olfactory signal transduction pathway, which is responsible for the perception of smell
Pharmacokinetics
As a synthetic compound used in fragrances, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . .
Result of Action
Given its use in the fragrance industry, it may interact with olfactory receptors to produce a specific scent . .
Action Environment
The action, efficacy, and stability of Methyl (p-tolyloxy)acetate can be influenced by various environmental factors. For instance, the compound’s volatility and stability can be affected by temperature and humidity . Additionally, the compound’s efficacy as a fragrance can be influenced by other scents present in the environment.
properties
IUPAC Name |
methyl 2-(4-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-5-9(6-4-8)13-7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHBVPVKOXGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345114 | |
Record name | Methyl (p-tolyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (p-tolyloxy)acetate | |
CAS RN |
38768-63-7 | |
Record name | Methyl (p-tolyloxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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